Einecs 300-118-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU before 1981. The term "Einecs" may refer to a typographical error for "EINECS," which uses a six-digit identifier (e.g., 200-001-8).

Properties

CAS No. |

93920-32-2 |

|---|---|

Molecular Formula |

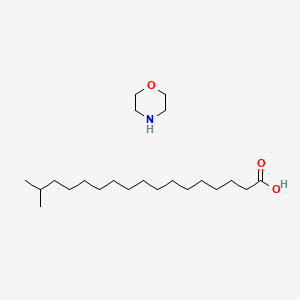

C22H45NO3 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

16-methylheptadecanoic acid;morpholine |

InChI |

InChI=1S/C18H36O2.C4H9NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3-6-4-2-5-1/h17H,3-16H2,1-2H3,(H,19,20);5H,1-4H2 |

InChI Key |

VZRRQCVTKGLQQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C1COCCN1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Identification and Synonyms

EINECS 300-806-5 corresponds to a compound with the molecular formula C₂₇H₃₀N₂O₁₀ and a molecular weight of 542.5 g/mol . Key identifiers include:

-

PubChem CID : 44147524

-

IUPAC Name : (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one; (2S)-5-oxopyrrolidine-2-carboxylic acid*

Structural and Reactivity Analysis

The compound is a 1:1 salt of two components:

-

5-Oxo-L-proline : A cyclic amino acid derivative.

-

(S-(R*,S*))-6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone : A complex isoquinoline-derived structure with methoxy and dioxolane substituents .

Reactivity would likely involve:

-

Nucleophilic attack : Due to the presence of carbonyl groups (e.g., benzofuranone) and potential acidic protons in the proline moiety.

-

Electrophilic substitution : Methoxy groups (-OCH₃) may activate aromatic rings for substitution reactions.

Hydrolysis

The compound’s ester-like or amide bonds may undergo hydrolysis under basic or acidic conditions, releasing the parent components.

Nucleophilic Addition

The isoquinolinone moiety could react with nucleophiles (e.g., amines, alcohols) via Sₙ₂ mechanisms at carbonyl carbons, similar to ethylene oxide reactivity patterns .

Redox Reactions

The dioxolane ring (1,3-dioxolo) may participate in redox processes, potentially undergoing oxidation or reduction to form diols or other derivatives.

Research Limitations

-

Data scarcity : No direct studies or reaction mechanisms were found in the provided sources.

-

Structural complexity : The compound’s multi-ring, heteroatom-rich structure complicates reactivity predictions without experimental data.

Recommendations for Further Study

-

Synthesis pathways : Investigate the coupling mechanism between the proline and isoquinolinone components.

-

Stability testing : Assess hydrolytic stability under varying pH and temperature conditions.

-

Toxicity screening : Conduct in vitro/in vivo tests for aquatic and mammalian systems.

Note : The discrepancy in EINECS numbering suggests a possible error. Verification of the compound’s correct identifier is recommended for accurate analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Approach 1: Structural Similarity

- Tanimoto Index : Compounds are compared via 2D molecular fingerprints, with ≥70% similarity considered significant for analog selection (e.g., REACH Annex VI chemicals vs. EINECS compounds) .

- Example : A study on 33,000 EINECS chemicals used 1,387 labeled compounds from REACH Annex VI to predict toxicity via read-across models, demonstrating that a small labeled dataset can cover a large chemical space .

Approach 2: Functional Similarity

- QSAR Models: Quantitative Structure-Activity Relationships (QSARs) infer biological activity from molecular properties. For example: Chlorinated alkanes and organothiophosphates were grouped based on hydrophobicity (log Kow) to predict acute toxicity to fish and daphnids . Substituted mononitrobenzenes were analyzed using log Kow ranges to guide toxicity predictions for diverse organisms .

Data Table: Key Comparison Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.